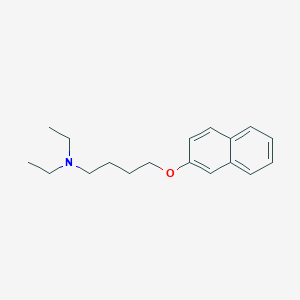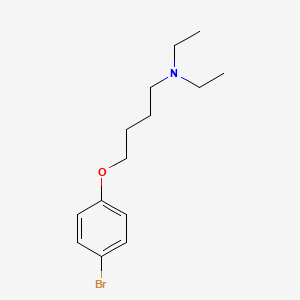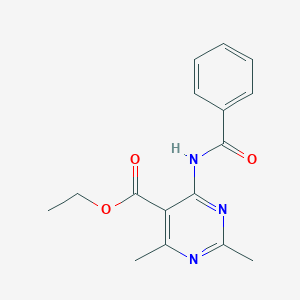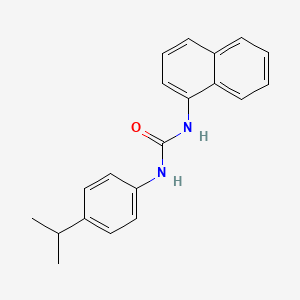![molecular formula C20H25NO2 B3846841 1-[4-(3-phenoxyphenoxy)butyl]pyrrolidine](/img/structure/B3846841.png)
1-[4-(3-phenoxyphenoxy)butyl]pyrrolidine
Übersicht
Beschreibung
1-[4-(3-phenoxyphenoxy)butyl]pyrrolidine is a chemical compound that has gained significant attention in scientific research. Also known as PB28, it belongs to the class of pyrrolidine compounds and has been studied for its potential applications in cancer treatment.
Wirkmechanismus
PB28 is believed to exert its anticancer effects through the inhibition of tubulin polymerization, a process that is necessary for cell division. By inhibiting tubulin polymerization, PB28 can prevent cancer cells from dividing and growing. PB28 has also been shown to induce cell cycle arrest, which can prevent cancer cells from progressing through the cell cycle.
Biochemical and Physiological Effects:
PB28 has been shown to have low toxicity in vitro and in vivo studies. In addition, PB28 has been shown to have good pharmacokinetic properties, including high oral bioavailability and good tissue penetration. PB28 has also been shown to have a long half-life, which can increase its efficacy as a cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of PB28 is its low toxicity, which makes it a promising candidate for cancer treatment. PB28 also has good pharmacokinetic properties, which can increase its efficacy as a cancer treatment. However, one limitation of PB28 is its limited solubility in water, which can make it difficult to administer in vivo. Additionally, more studies are needed to determine the optimal dosage and treatment schedule for PB28.
Zukünftige Richtungen
Future studies on PB28 should focus on its potential as a cancer treatment. Specifically, more studies are needed to determine the optimal dosage and treatment schedule for PB28. Additionally, more studies are needed to determine the mechanism of action of PB28 and its potential as a radioprotective agent. Finally, more studies are needed to determine the efficacy of PB28 in vivo, particularly in animal models of cancer.
Wissenschaftliche Forschungsanwendungen
PB28 has been studied for its potential applications in cancer treatment. Studies have shown that PB28 can inhibit the growth of several cancer cell lines, including breast, prostate, and lung cancer. PB28 has also been shown to induce apoptosis, a process that leads to programmed cell death, in cancer cells. Additionally, PB28 has been studied for its potential as a radioprotective agent, which can protect healthy cells from the harmful effects of radiation therapy.
Eigenschaften
IUPAC Name |
1-[4-(3-phenoxyphenoxy)butyl]pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2/c1-2-9-18(10-3-1)23-20-12-8-11-19(17-20)22-16-7-6-15-21-13-4-5-14-21/h1-3,8-12,17H,4-7,13-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEWNHEWDQGXKSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCCOC2=CC(=CC=C2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![methyl 3-[(2-chlorobenzoyl)amino]-2-butenoate](/img/structure/B3846767.png)
![N-{2,2,2-trichloro-1-[(tetrahydro-2-furanylmethyl)amino]ethyl}-2-thiophenecarboxamide](/img/structure/B3846771.png)
![3-[4-(4-chlorophenoxy)butyl]-2,4-pentanedione](/img/structure/B3846772.png)

![4-nitro-N'-{[4-(1,1,3,3-tetramethylbutyl)phenoxy]acetyl}benzohydrazide](/img/structure/B3846798.png)
![1-[5-(3-methoxyphenoxy)pentyl]-1H-imidazole](/img/structure/B3846805.png)
![4-[5-(2-bromophenoxy)pentyl]morpholine](/img/structure/B3846811.png)
![N-cyclohexyl-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B3846813.png)

![N,N-diethyl-2-[4-(4-propoxyphenyl)-1H-imidazol-1-yl]ethanamine](/img/structure/B3846824.png)
![3-[4-(2,3-dimethylphenoxy)butyl]-2,4-pentanedione](/img/structure/B3846836.png)
![ethyl 4-benzyl-1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-4-piperidinecarboxylate](/img/structure/B3846840.png)
